Cas no 86579-43-3 (N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine)
![N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine structure](https://nl.kuujia.com/scimg/cas/86579-43-3x500.png)
86579-43-3 structure
Productnaam:N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine Chemische en fysische eigenschappen
Naam en identificatie
-
- N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- 1-N,4-N-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- 86579-43-3
- EINECS 289-254-3
- N~1~,N~4~-Bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine
- DTXSID401006938
- NS00064783
- N,N'-Bis(4-(1-phenylethyl)phenyl)benzene-1,4-diamine
- RKMNUEMCLJPQJD-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C34H32N2/c1-25(27-9-5-3-6-10-27)29-13-17-31(18-14-29)35-33-21-23-34(24-22-33)36-32-19-15-30(16-20-32)26(2)28-11-7-4-8-12-28/h3-26,35-36H,1-2H3
- InChI-sleutel: RKMNUEMCLJPQJD-UHFFFAOYSA-N
- LACHT: CC(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)NC4=CC=C(C=C4)C(C)C5=CC=CC=C5
Berekende eigenschappen
- Exacte massa: 468.256549029g/mol
- Monoisotopische massa: 468.256549029g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 36
- Aantal draaibare bindingen: 8
- Complexiteit: 543
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 2
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 24.1Ų
- XLogP3: 9.5
N,N'-bis[4-(1-phenylethyl)phenyl]benzene-1,4-diamine Gerelateerde literatuur
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Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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